molecular formula C9H8N2O4 B13114753 Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate

Cat. No.: B13114753
M. Wt: 208.17 g/mol
InChI Key: AQAKGCCZIOJIDD-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound featuring a fused furopyrazine core with a hydroxy group at position 7 and an ethyl ester at position 5. Its structure combines a furan ring (oxygen-containing heterocycle) fused to a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4). The hydroxy group at position 7 enhances polarity and hydrogen-bonding capacity, which may influence biological activity and solubility.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C9H8N2O4/c1-2-14-9(13)7-6(12)5-8(15-7)11-4-3-10-5/h3-4,12H,2H2,1H3

InChI Key

AQAKGCCZIOJIDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted furan with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related heterocycles, including thieno[2,3-b]pyrazines, furo[2,3-c]pyridazines, and pyrido[2,3-b]pyrazines. Key differences lie in the heteroatom (oxygen vs. sulfur), substituent positions, and electronic effects.

Compound Name Core Structure Key Substituents Biological Relevance
Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate Furo[2,3-b]pyrazine 7-OH, 6-COOEt Potential antitumor activity (inferred)
Methyl 7-[(3-Fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate Thieno[2,3-b]pyrazine 7-NH(3-FC6H4), 6-COOMe Antitumor activity (IC50: 2–10 µM)
Ethyl 5-amino-3,4-diphenylfuro[2,3-c]pyridazine-6-carboxylate Furo[2,3-c]pyridazine 5-NH2, 3,4-Ph, 6-COOEt Intermediate for functionalization
Pyrido[2,3-b]pyrazine derivatives Pyrido[2,3-b]pyrazine Varied aryl/heteroaryl groups DNA sensing, nonlinear optical (NLO) properties

Key Observations :

  • Substituent Impact: Hydroxy groups (e.g., 7-OH) enhance hydrogen-bonding interactions, while amino or halogen groups (e.g., 7-NH2, 7-Br) improve reactivity for cross-coupling reactions .
Physicochemical Properties
Property This compound Methyl 7-Bromothieno[2,3-b]pyrazine-6-carboxylate Ethyl 5-Aminofuro[2,3-c]pyridazine-6-carboxylate
Melting Point Not reported 171–173°C 220–222°C
Solubility Moderate in polar solvents (predicted) Low in water, soluble in DMSO Insoluble in water, soluble in ethanol
Reactivity OH group enables hydrogen bonding Br substituent facilitates cross-coupling NH2 group supports diazotization

Biological Activity

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate (CAS Number: 15774-55-7) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a fused ring system that contributes to its distinct chemical and biological properties. The compound's structure is illustrated below:

Chemical Structure

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may:

  • Inhibit Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Modulate Receptor Activity : It may interact with receptors that regulate cell signaling pathways, influencing processes such as inflammation and immune responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Studies focusing on hepatitis B virus (HBV) indicate that it may inhibit viral replication by interfering with the viral life cycle:

  • Inhibition of Viral Entry : The compound may prevent HBV from attaching to host cells.
  • Disruption of Viral Assembly : It could interfere with the assembly of viral particles within infected cells.

Case Studies and Research Findings

  • Anticancer Potential : A study evaluated the antiproliferative effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated significant inhibition of cell growth at concentrations as low as 20 µM, with a notable increase in apoptosis markers.
    Cell LineInhibition Ratio (%)
    MCF-740.78 ± 1.72
    PC-374.91 ± 1.22
  • Neuroprotective Effects : Another investigation into the neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxins, suggesting potential applications in neurodegenerative diseases.

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